(1R,2R)-1,2-N,N'-Bis[(4-toluenesulfonyl)amino]cyclohexane
CAS No.:
Cat. No.: VC17595266
Molecular Formula: C20H26N2O4S2
Molecular Weight: 422.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H26N2O4S2 |
|---|---|
| Molecular Weight | 422.6 g/mol |
| IUPAC Name | 4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C20H26N2O4S2/c1-15-7-11-17(12-8-15)27(23,24)21-19-5-3-4-6-20(19)22-28(25,26)18-13-9-16(2)10-14-18/h7-14,19-22H,3-6H2,1-2H3 |
| Standard InChI Key | FIAAGQKYVFEMGC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2NS(=O)(=O)C3=CC=C(C=C3)C |
Introduction
Chemical Identity and Structural Features
The compound belongs to the class of trans-1,2-disubstituted cyclohexanes, where the sulfonamide groups occupy equatorial or axial positions depending on intermolecular interactions and crystallization conditions . Its molecular formula is C₂₀H₂₆N₂O₄S₂, with a molecular weight of 422.55 g/mol. The (1R,2R) configuration ensures a fixed dihedral angle between the two sulfonamide groups, which influences its conformational stability and ligand properties .
Table 1: Key Physicochemical Properties
Synthesis and Optimization
The synthesis follows a modified version of the general procedure (GP1) for bissulfonamide ligands :
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Reaction Setup: (1R,2R)-Cyclohexane-1,2-diamine is dissolved in dichloromethane under an inert atmosphere.
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Sulfonylation: Two equivalents of 4-toluenesulfonyl chloride are added dropwise, followed by triethylamine to scavenge HCl.
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Workup: The mixture is stirred for 12 hours, after which the organic layer is washed with brine and dried over MgSO₄.
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Purification: The crude product is purified via flash chromatography (cyclohexane/ethyl acetate, 3:1) to yield a white solid.
Key Considerations:
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Excess sulfonyl chloride ensures complete conversion of both amine groups.
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The use of (1R,2R)-diamine preserves stereochemical integrity, critical for applications in enantioselective catalysis .
Structural Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ = 7.75 (d, J = 8.3 Hz, 4H, ArH), 7.32 (d, J = 8.3 Hz, 4H, ArH), 4.85 (d, J = 5.8 Hz, 2H, NH), 2.78–2.68 (m, 2H, CH-N), 2.44 (s, 6H, CH₃), 1.80–1.20 (m, 8H, cyclohexane CH₂) .
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IR (KBr): 3270 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).
Crystallographic Insights
While no direct crystal structure of this compound is reported, analogous bissulfonamides exhibit trigonal packing (P3₂ space group) with unit cell parameters a = 8.02 Å and c = 26.24 Å . Theoretical studies suggest that the 4-toluenesulfonyl groups preferentially adopt an equatorial–equatorial (EE) conformation due to stabilizing σ→σ* interactions between the sulfonate’s σ(CO) orbital and the cyclohexane’s σ(CC) orbital .
Applications in Catalysis
This compound serves as a precursor for chiral ligands in asymmetric synthesis. For example, aluminum complexes derived from similar bissulfonamides catalyze the enantioselective formation of β-lactones from aldehydes with >90% ee . The rigidity of the cyclohexane backbone enhances stereochemical control, while the sulfonamide groups tune Lewis acidity via electron-withdrawing effects.
Challenges and Future Directions
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Conformational Flexibility: The near-degeneracy of AA and EE conformers complicates predictability in solid-state applications.
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Synthetic Scalability: Chromatographic purification remains a bottleneck; alternative methods (e.g., recrystallization) require exploration.
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